molecular formula C10H14N2O7 B057755 5-Methoxyuridine CAS No. 35542-01-9

5-Methoxyuridine

Cat. No. B057755
CAS RN: 35542-01-9
M. Wt: 274.23 g/mol
InChI Key: ZXIATBNUWJBBGT-JXOAFFINSA-N
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Description

5-Methoxyuridine is a derivative of uridine, bearing an additional methoxy substituent at position 5 on the uracil ring . It is a purine nucleoside analog .


Synthesis Analysis

The synthesis of 5-Methoxyuridine has been mentioned in a few studies. One study revealed that uridine depletion and 5-methoxyuridine modification is critical for the stable expression of Adenine Base Editor (ABE) mRNA . Another study demonstrated that 5-methoxyuridine (5-moU) outperformed other modifications up to 4-fold increased transgene expression .


Molecular Structure Analysis

The three-dimensional structure of 5-methoxyuridine (mo5U) was determined with much higher precision than in a previous study . The introduction of m1Ψ in mRNA leads to errors during the translation of the IVT luciferase reporter, specifically causing a shift in the reading frame (+1 frameshift), which resulted in the production of shortened and altered proteins .


Chemical Reactions Analysis

5-Methoxyuridine is a purine nucleoside analog and has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc . Moreover, eGFP mRNAs with 5-methoxyuridine (5-moU) modifications ranked top three in cell lines tested .


Physical And Chemical Properties Analysis

5-Methoxyuridine is an analogue of the naturally occurring uridine triphosphate (UTP). Similar to N1-methylpseudouridine and pseudouridine modifications, 5-methoxyuridine is another common chemical modification used for in vitro mRNA synthesis in order to improve mRNA activity and reduce innate immune responses .

Scientific Research Applications

Therapeutic mRNA Modification

Chemically modified therapeutic mRNAs have gained momentum recently. In addition to commonly used modifications (e.g., pseudouridine), 5moU is considered a promising substitution of uridine in therapeutic mRNAs . Accurate identification of 5-Methoxyuridine (5moU) would be crucial for the study and quality control of relevant IVT mRNAs .

RNA Sequencing

By taking advantage of Oxford nanopore direct RNA sequencing, a machine-learning framework named NanoML-5moU has been designed specifically for the read-level detection and quantification of 5moU modification . This enables accurate read-level profiling of 5moU modification with nanopore direct RNA-sequencing .

Machine Learning Applications

The NanoML-5moU framework uses classical machine learning algorithms, including Support Vector Machine (SVM), Random Forest (RF), and XGBoost, for 5moU detection within NNUNN (N = A, C, T or G) 5-mers . This framework is publicly available on GitHub .

Gene Expression Regulation

RNA modification is a crucial post-transcriptional process that plays a pivotal role in fine-tuning gene expression, mRNA stability, splicing, translation, and ultimately, cellular function . 5moU is one of these chemical modifications that add an additional layer of complexity to the regulatory landscape .

tRNA Molecule Constituent

5-Methoxyuridine is a constituent of the first position of the anticodon of select bacterial tRNA molecules . It may be used to study the effects of substitutions on the codon reading efficiencies of tRNAs .

Biosynthesis Research

The uridine-5-0-derivatives, 5-methoxyuridine (mo5U) and uridine-5-oxy-acetic acid (cmo5U) occupy the first position of anticodons in certain tRNA species of B. subtilis and E. coli, respectively . Both modifications are derived from a common precursor, 5-hydroxyuridine .

Mechanism of Action

Target of Action

5-Methoxyuridine (mo5U) is a modified nucleoside that primarily targets the anticodon wobble position in several tRNAs from Gram-negative bacteria . This position plays a critical role in the precise decoding of genetic codes .

Mode of Action

The interaction of 5-Methoxyuridine with its targets results in non-Watson–Crick base pairing with guanosine and pyrimidines at the third positions of codons . This expands the decoding capabilities of the tRNA, allowing for more flexibility in protein synthesis .

Biochemical Pathways

The presence of 5-Methoxyuridine in tRNA affects the biochemical pathway of protein synthesis by modulating codon recognition and ensuring accurate translation of the genetic code . It is a major modification in tRNA Ala1, tRNA Ser1, tRNA Pro3, and tRNA Thr4 .

Pharmacokinetics

It’s known that the terminal methylation frequency of mcmo5u in trna pro3 is low (≈30%) in the early log phase of cell growth, gradually increases as growth proceeds, and reaches nearly 100% in late log and stationary phases .

Result of Action

The result of 5-Methoxyuridine’s action is an enhanced translational fidelity by the ribosome . This is achieved through its ability to facilitate non-Watson–Crick base pairing, thereby expanding the decoding capabilities of the tRNA .

Action Environment

The action of 5-Methoxyuridine can be influenced by various environmental factors. For instance, the terminal methylation frequency of mcmo5U in tRNA Pro3 varies depending on the growth phase of the cell . .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIATBNUWJBBGT-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35542-01-9
Record name 5-Methoxyuridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35542-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035542019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-methoxyuridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 5-Methoxyuridine primarily functions as a modified nucleoside found in the anticodon loop of certain tRNA molecules, particularly in Bacillus subtilis. [, , ] Its primary target is the ribosome during translation. While the precise mechanism of interaction needs further investigation, research suggests that the presence of 5-Methoxyuridine at the wobble position of the anticodon influences codon recognition and enhances the reading efficiency of specific codons, ultimately impacting protein synthesis. [, ]

ANone: 5-Methoxyuridine is a pyrimidine nucleoside composed of a ribose sugar linked to a 5-methoxyuracil base.

    ANone: While the provided research focuses heavily on the biological roles of 5-Methoxyuridine, its material compatibility and stability under various conditions haven't been extensively explored within these studies. Further research is needed to understand its behavior outside a biological context.

    A: 5-Methoxyuridine itself doesn't function as a catalyst. Its primary role lies in modulating tRNA function during translation, not in catalyzing chemical reactions. [, , ]

    A: While the provided research doesn't delve deeply into computational studies of 5-Methoxyuridine, the structural information gleaned from X-ray crystallography of related enzymes like CmoM provides valuable insights into its interactions with tRNA modifying enzymes. [] This structural data can potentially lay the foundation for future computational modeling and simulation studies.

    ANone: Information regarding the stability and formulation of 5-Methoxyuridine as a standalone compound isn't explicitly discussed in the provided research.

    ANone: The provided research primarily focuses on the fundamental biological role and biosynthesis of 5-Methoxyuridine as a tRNA modification in bacteria. Therefore, these specific aspects related to its pharmaceutical development, safety, and broader applications haven't been addressed within these studies.

    A: The discovery of 5-Methoxyuridine as a novel tRNA modification in Bacillus subtilis marked a significant milestone in the field. [, ] Subsequently, research unveiled its role in codon recognition and highlighted its importance in translational fidelity. [, ] The identification of genes involved in its biosynthesis further advanced our understanding of this unique modification. [, ]

    A: Research on 5-Methoxyuridine has fostered collaborations between biochemistry, molecular biology, and analytical chemistry. Understanding its biosynthesis has uncovered novel enzymatic reactions and metabolic pathways in bacteria. [, ] Furthermore, the development of analytical methods to detect and quantify 5-Methoxyuridine in RNA has implications for studying RNA modifications in diverse biological contexts. [] The use of 5-Methoxyuridine in mRNA engineering for therapeutic applications also highlights its potential in biomedicine. [, ]

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